molecular formula C9H21Cl2N3O B1416008 S-N-Ethyl-2-piperazin-1-yl-propionamide dihydrochloride CAS No. 2205383-96-4

S-N-Ethyl-2-piperazin-1-yl-propionamide dihydrochloride

Cat. No. B1416008
CAS RN: 2205383-96-4
M. Wt: 258.19 g/mol
InChI Key: JHQITXALORETFX-UHFFFAOYSA-N
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Description

S-N-Ethyl-2-piperazin-1-yl-propionamide dihydrochloride (SNEPP) is a synthetic compound with a wide range of applications in scientific research. It has been used in a variety of laboratory experiments, including biochemical and physiological studies, to understand the structure and function of proteins and other macromolecules. This compound has also been used to study the mechanism of action of various drugs and to develop new drugs. SNEPP is a relatively new compound and its potential applications are still being explored.

Scientific Research Applications

Dopamine Receptor Ligand Research

S-N-Ethyl-2-piperazin-1-yl-propionamide dihydrochloride has been studied in the context of its affinity and selectivity as a ligand for dopamine receptors. Research by Leopoldo et al. (2002) and Perrone et al. (2000) explored the structure-affinity relationships of similar compounds, focusing on their potential as dopamine D(3) and D(4) receptor ligands. These studies contribute to understanding the nuances of receptor-ligand interactions and might guide the development of new therapeutic agents targeting these receptors (Leopoldo et al., 2002); (Perrone et al., 2000).

Antiviral Research

Compounds structurally related to S-N-Ethyl-2-piperazin-1-yl-propionamide dihydrochloride have been synthesized and evaluated for their antiviral properties, particularly against HIV. Al-Masoudi et al. (2007) synthesized new piperazinyl-nitroimidazole derivatives to develop non-nucleoside reverse transcriptase inhibitors. This research is significant in the ongoing battle against HIV/AIDS (Al-Masoudi et al., 2007).

Anticonvulsant Activity

Research has explored the use of related piperazine derivatives as potential anticonvulsant agents. Rybka et al. (2017) synthesized and evaluated a new series of pyrrolidine-2,5-dione derivatives, highlighting their promising anticonvulsant activity. Such studies are crucial for developing new treatments for epilepsy and related disorders (Rybka et al., 2017).

Anti-Arrhythmic and Hypotensive Research

Compounds with a similar structure to S-N-Ethyl-2-piperazin-1-yl-propionamide dihydrochloride have been investigated for their potential anti-arrhythmic and hypotensive effects. Studies by Marona et al. (2008) and Dylag et al. (2004) synthesized various derivatives and evaluated their cardiovascular effects, contributing to the development of new drugs for treating arrhythmias and hypertension (Marona et al., 2008); (Dylag et al., 2004).

Antimicrobial Research

The antimicrobial potential of structurally similar compounds has been a subject of interest. Krishnamurthy et al. (2011) synthesized piperazin-1-yl propionamide derivatives and evaluated their effectiveness against various bacteria, contributing to the search for new antimicrobial agents (Krishnamurthy et al., 2011).

properties

IUPAC Name

N-ethyl-2-piperazin-1-ylpropanamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O.2ClH/c1-3-11-9(13)8(2)12-6-4-10-5-7-12;;/h8,10H,3-7H2,1-2H3,(H,11,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQITXALORETFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(C)N1CCNCC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-N-Ethyl-2-piperazin-1-yl-propionamide dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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